

An In-depth Technical Guide to HCAR2 Agonist Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HCAR2 agonist 1

Cat. No.: B15605256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory diseases. This document summarizes quantitative binding data, details key experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Concepts in HCAR2 Agonist Binding

The interaction of an agonist with HCAR2 is characterized by two primary aspects: its binding affinity and its binding kinetics.

- **Binding Affinity** refers to the strength of the interaction between an agonist and HCAR2 at equilibrium. It is a critical parameter in drug development as it often correlates with the potency of a compound. High-affinity agonists bind strongly to the receptor, typically at lower concentrations. Key metrics for affinity include:
 - **K_d (Equilibrium Dissociation Constant):** Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value indicates higher binding affinity.
 - **K_i (Inhibition Constant):** The concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. Like K_d, a lower K_i signifies higher affinity.

- IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a specific biological response by 50%. While related to affinity, it is also influenced by experimental conditions.
- Binding Kinetics describes the rate at which an agonist binds to and dissociates from HCAR2. These parameters provide a dynamic view of the drug-receptor interaction and can significantly influence the duration of action and in vivo efficacy. The key kinetic parameters are:
 - kon (Association Rate Constant): The rate at which an agonist binds to the receptor.
 - koff (Dissociation Rate Constant): The rate at which an agonist unbinds from the receptor. The reciprocal of koff ($1/k_{\text{off}}$) is the residence time, a measure of how long a drug stays bound to its target.

Data Presentation: HCAR2 Agonist Binding Parameters

The following tables summarize the binding affinity and functional potency data for a selection of HCAR2 agonists.

Table 1: HCAR2 Agonist Binding Affinity (K_d and K_i)

Compound	Kd (μM)	Ki (μM)	Assay Method	Reference
Niacin	0.058	0.04	Surface Plasmon Resonance	[1]
Acipimox	0.429	-	Surface Plasmon Resonance	[1]
MK-6892	0.022	0.004	Surface Plasmon Resonance	[1][2]
Monomethyl fumarate	-	0.18	Radioligand Binding	[2]
5-butyl-1H-pyrazole-3-carboxylic acid	-	0.079	Radioligand Binding	[2]

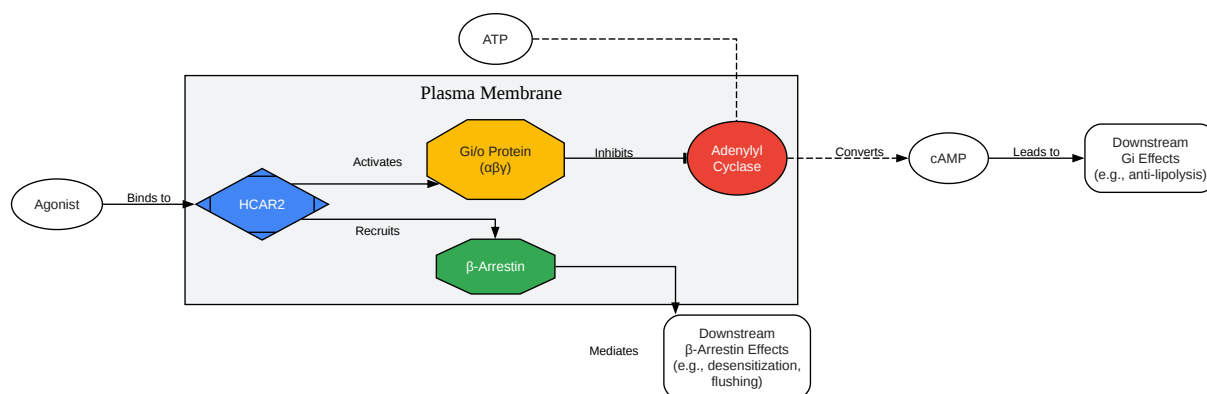
Table 2: HCAR2 Agonist Functional Potency (EC50)

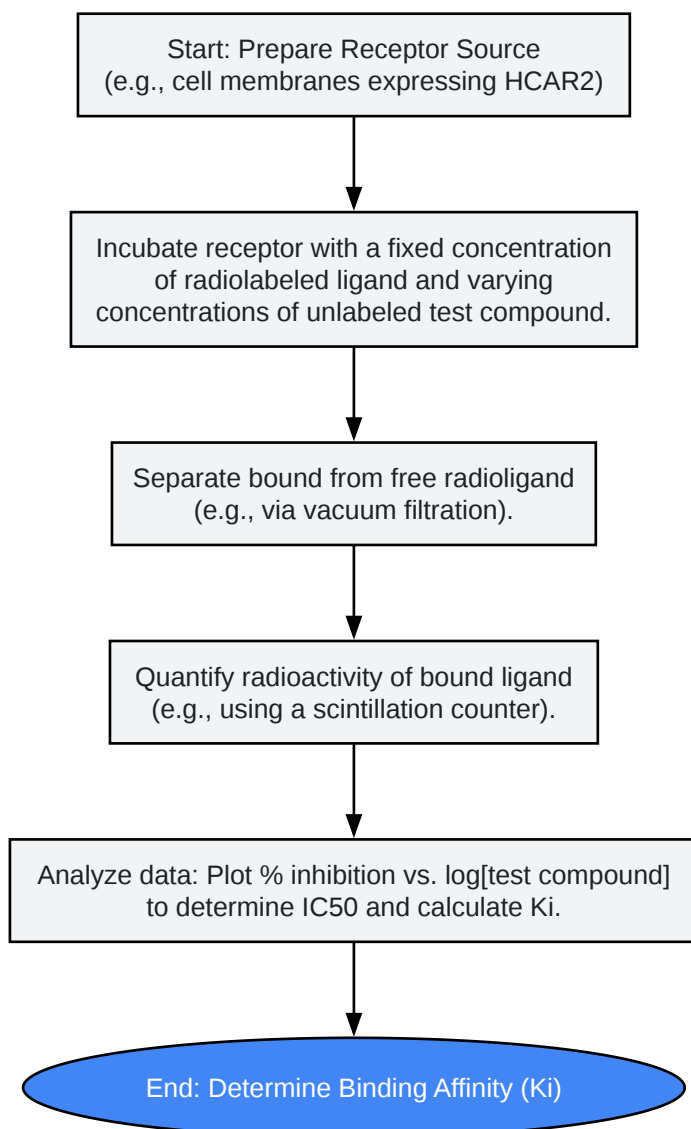
Compound	EC50 (μM)	Assay Type	Reference
Niacin	0.06 - 0.25	cAMP Inhibition	[1][3]
Acipimox	2.6 - 6	cAMP Inhibition	[1][3]
MK-6892	0.016	cAMP Inhibition	[1][3]
3-HB (β-hydroxybutyrate)	900	NanoBiT-Gi1 Dissociation	[4]
SCH 900271	0.0087	[35S]GTPyS Binding	[2]
MK 1903	0.0275	[35S]GTPyS Binding	[2]
GSK256073	0.0316	[35S]GTPyS Binding	[2]

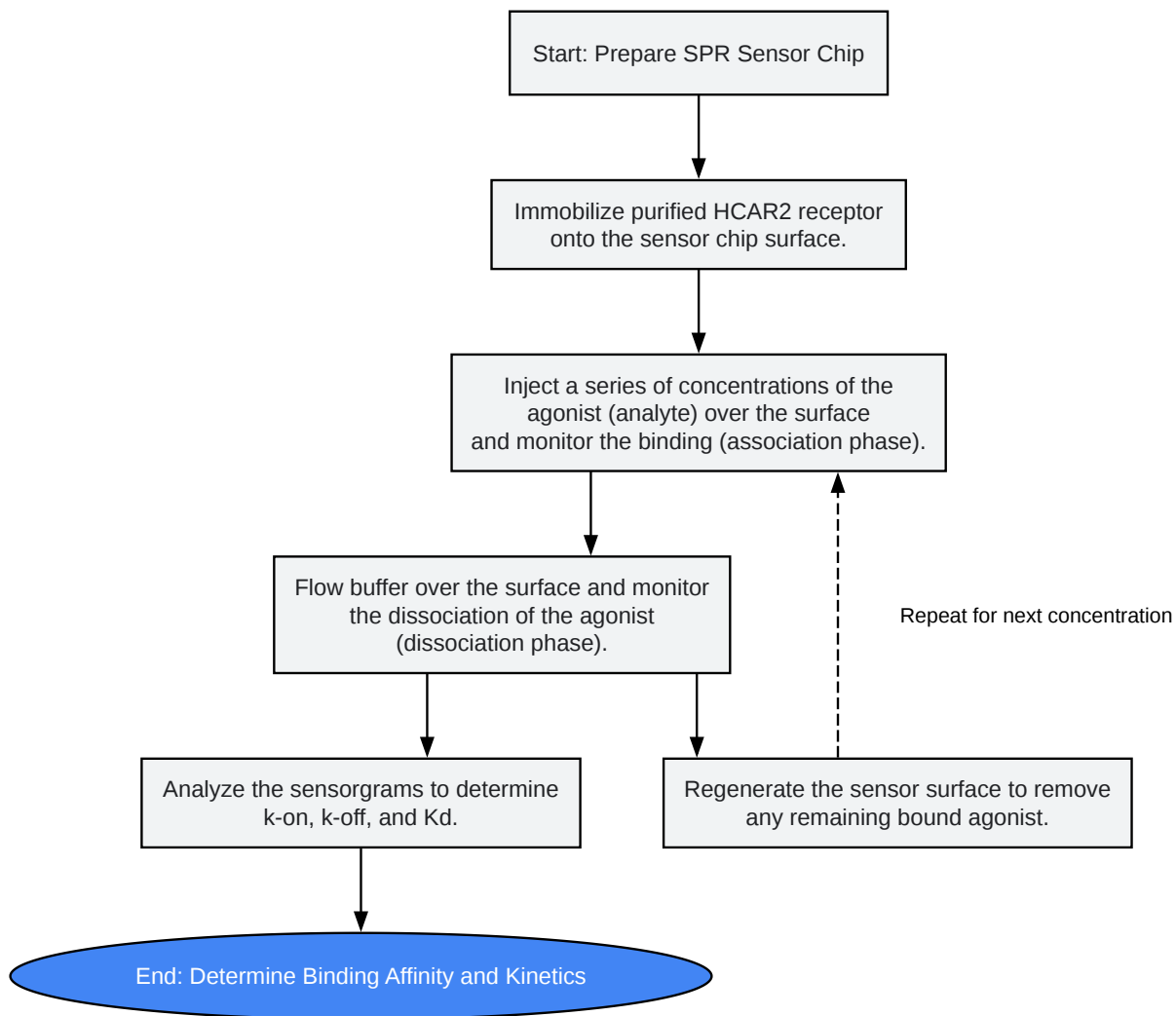
Note: EC50 values can vary depending on the specific functional assay and cell system used.

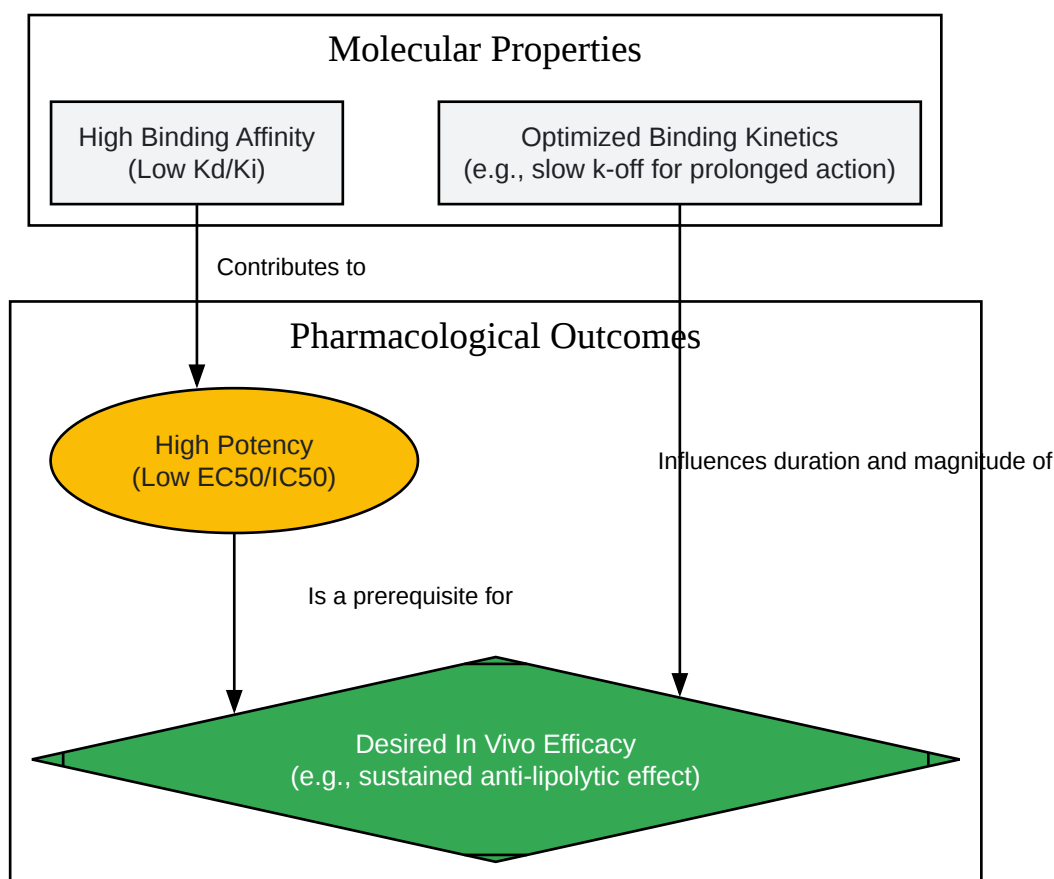
Signaling Pathways of HCAR2

HCAR2 activation by an agonist primarily initiates signaling through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, HCAR2 can engage the β -arrestin pathway, which is involved in receptor desensitization and internalization, and can also mediate distinct downstream signaling events.[5][6]









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to HCAR2 Agonist Binding Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605256#hcar2-agonist-1-binding-affinity-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com